Naphthalen-1-yl 2-nitrobenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 2-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C16H11NO5S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a nitrobenzene sulfonate group
Preparation Methods
The synthesis of Naphthalen-1-yl 2-nitrobenzene-1-sulfonate typically involves the reaction of naphthalene with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Naphthalen-1-yl 2-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Naphthalen-1-yl 2-nitrobenzene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzene sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved in these interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Naphthalen-1-yl 2-nitrobenzene-1-sulfonate can be compared with other similar compounds such as:
Naphthalen-2-yl 2-nitrobenzene-1-sulfonate: Similar structure but with the nitrobenzene sulfonate group attached at a different position on the naphthalene ring.
Naphthalen-1-yl 4-nitrobenzene-1-sulfonate: Similar structure but with the nitro group in a different position on the benzene ring.
Properties
IUPAC Name |
naphthalen-1-yl 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c18-17(19)14-9-3-4-11-16(14)23(20,21)22-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKPHUYSZWOGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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